Benzofurans, including 2-Ethyl-2,3-dihydro-1-benzofuran-3-amine, are often derived from natural sources or synthesized through various organic reactions. They are classified as heterocyclic compounds due to the presence of oxygen within the furan ring. The classification of this compound falls under the category of amines due to the presence of an amino group (-NH2) attached to the benzofuran structure.
The synthesis of 2-Ethyl-2,3-dihydro-1-benzofuran-3-amine can be approached through several methods:
The reactivity of 2-Ethyl-2,3-dihydro-1-benzofuran-3-amine can be explored through various chemical reactions:
The mechanism of action for compounds like 2-Ethyl-2,3-dihydro-1-benzofuran-3-amine often involves interaction with biological targets such as enzymes or receptors. The amino group may facilitate binding through hydrogen bonding or ionic interactions with active sites on proteins or nucleic acids.
In pharmacological contexts, benzofurans have been shown to exhibit various biological activities including anti-inflammatory and anticancer properties. The specific mechanism would depend on the target and could involve modulation of signaling pathways or inhibition of specific enzymes .
The physical properties of 2-Ethyl-2,3-dihydro-1-benzofuran-3-amine include:
Chemical properties include:
Relevant data indicates that derivatives of benzofurans often exhibit significant biological activity, making them subjects for further research in medicinal chemistry .
The applications of 2-Ethyl-2,3-dihydro-1-benzofuran-3-amine span various fields:
Benzofuran-based pharmacophores demonstrate remarkable target promiscuity, enabling their application across diverse therapeutic areas. Their molecular architecture permits strategic substitutions at multiple positions, allowing medicinal chemists to fine-tune electronic properties, steric bulk, and binding affinity. The 3-amino position in 2,3-dihydrobenzofurans serves as a critical vector for interacting with enzymatic active sites, as evidenced in acetylcholinesterase (AChE) inhibition studies where the amino group forms hydrogen bonds with the catalytic triad [3]. Additionally, the benzofuran oxygen participates in key hydrogen-bond acceptor interactions that stabilize ligand-receptor complexes, while the ethyl substituent at the 2-position provides optimal lipophilicity for membrane penetration [5].
Table 1: Therapeutic Applications of Benzofuran Derivatives in Medicinal Chemistry
Biological Target | Therapeutic Application | Key Benzofuran Derivatives | Mechanistic Action |
---|---|---|---|
Acetylcholinesterase | Alzheimer's disease | Compound 7c [3] | Competitive inhibition at catalytic site |
Cannabinoid Receptor 2 (CB2) | Neuroinflammation modulation | Derivative 8 [8] | Selective CB2 agonism/inverse agonism |
β-Amyloid aggregation | Alzheimer's disease | Multifunctional ligands [8] | Disruption of β-sheet formation |
Oxidative stress pathways | Neuroprotection | Antioxidant benzofurans [3] | Free radical scavenging |
Recent advances have exploited the benzofuran core for multi-target-directed ligands (MTDLs), particularly in complex neurodegenerative conditions like Alzheimer's disease. For example, molecular hybridization techniques have yielded compounds that simultaneously inhibit cholinesterases, antagonize cannabinoid receptors, and exhibit antioxidant capabilities—all critical mechanisms for addressing Alzheimer's multifactorial pathology [8]. The structural plasticity of the benzofuran scaffold allows incorporation of substituents that modulate complementary biological pathways without excessive molecular weight penalty, maintaining drug-like properties according to Lipinski's rule of five. This versatility positions benzofurans as indispensable tools in the rational design of next-generation neurotherapeutics targeting protein misfolding, neurotransmitter deficits, and neuroinflammation simultaneously [3] [5].
2-Ethyl-2,3-dihydro-1-benzofuran-3-amine (CAS 1339472-73-9) exemplifies strategic molecular engineering within heterocyclic drug design. Its chemical architecture comprises a dihydrofuran ring fused to benzene, creating a bicyclic system with defined stereochemistry at the 3-position. The ethyl group at C2 introduces a chiral center while conferring enhanced lipophilicity (cLogP ≈ 1.77) compared to methyl analogs, optimizing blood-brain barrier permeability [1] . The primary amine at C3 serves as a hydrogen bond donor/acceptor, enabling formation of salt bridges and electrostatic interactions with biological targets. This compound's molecular weight (163.22 g/mol) and topological polar surface area (≈40 Ų) fall within optimal ranges for CNS penetration, distinguishing it from bulkier benzofuran derivatives with limited brain bioavailability [1] [2].
Table 2: Key Molecular Descriptors of 2-Ethyl-2,3-dihydro-1-benzofuran-3-amine
Molecular Property | Value | Significance in Drug Design | Experimental/Calculated Source |
---|---|---|---|
Molecular Formula | C₁₀H₁₃NO | Balanced heteroatom content | [1] |
Molecular Weight | 163.22 g/mol | CNS permeability optimization | [1] [2] |
SMILES Notation | CCC1OC2=CC=CC=C2C1N | Stereochemical representation | [1] |
InChI Key | NDKLGTVVYKEUDT-UHFFFAOYSA-N | Unique identifier | [1] [2] |
Hydrogen Bond Donors | 1 | Enhanced target engagement | |
Hydrogen Bond Acceptors | 2 | Solubility and permeability balance | |
logP | ~1.77 | Optimal membrane penetration | Calculated from |
The stereochemistry of the 3-amine moiety significantly influences biological activity, as evidenced in structure-activity relationship (SAR) studies of analogous compounds. The ethyl substituent's conformational restriction alters the amine's spatial orientation compared to unsubstituted or methyl-containing analogs, potentially enhancing fit within enzyme active sites like acetylcholinesterase [3]. X-ray crystallographic analysis of related structures shows that the ethyl group occupies a hydrophobic pocket adjacent to the catalytic gorge in AChE, explaining the enhanced inhibitory activity observed in ethyl-substituted versus methyl-substituted derivatives [3]. The compound's synthetic accessibility further enhances its utility—it can be efficiently prepared through reductive amination of the corresponding ketone or via cyclization of appropriately functionalized phenols, enabling rapid analog generation for SAR exploration [1] [2].
The therapeutic investigation of benzofuran compounds in neurodegeneration originated from natural product isolation studies in the late 20th century, where benzofuran-containing metabolites demonstrated significant neuroprotective effects. Synthetic efforts accelerated following the approval of the benzofuran-containing drug donepezil (Aricept®), a potent acetylcholinesterase inhibitor that established the scaffold's viability for Alzheimer's therapy [3]. This breakthrough catalyzed research into structurally simplified benzofuran analogs that retained donepezil's therapeutic benefits while improving synthetic accessibility and pharmacokinetic profiles. The emergence of 2-alkyl-2,3-dihydrobenzofuran-3-amines represents a strategic evolution toward conformationally constrained analogs that optimize target engagement while reducing metabolic liabilities [3] [5].
Contemporary drug discovery programs have exploited these compounds as chemical tools for probing neurodegenerative pathophysiology. For instance, compound 7c—a structurally advanced benzofuran derivative—demonstrated exceptional acetylcholinesterase inhibition (IC₅₀ = 0.058 μM) comparable to donepezil (IC₅₀ = 0.049 μM), while also exhibiting antioxidant properties and reducing expression of Alzheimer's-associated APP and Tau genes in vivo [3]. The ethyl substitution pattern in particular has proven critical for optimizing blood-brain barrier penetration and target residence time, addressing key limitations of earlier benzofuran therapeutics. Modern medicinal chemistry strategies have further expanded these molecular frameworks into multifunctional ligands capable of simultaneously modulating cholinergic pathways, amyloid aggregation, and neuroinflammatory cascades—a holistic approach essential for combating complex neurodegenerative pathologies [3] [8].
The structural evolution of benzofuran derivatives has paralleled advances in understanding neurodegenerative disease mechanisms. As Alzheimer's research shifted from purely cholinergic hypotheses to multifaceted models incorporating amyloid, tau, and neuroinflammation pathways, benzofuran scaffolds demonstrated remarkable adaptability for incorporating complementary pharmacophores. This is exemplified by recent MTDLs bearing benzofuran cores coupled with immunomodulatory components that shift microglial polarization from pro-inflammatory M1 to neuroprotective M2 phenotypes—a therapeutic strategy that addresses both proteinopathy and neuroinflammation components of neurodegeneration [8]. The ongoing refinement of 2-ethyl-2,3-dihydro-1-benzofuran-3-amine derivatives thus represents a convergence of medicinal chemistry innovation and evolving neurobiological insight.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9